(1R)-1-(2-Methoxyphenyl)ethane-1,2-diamine 2hcl
Description
IUPAC Nomenclature and Stereochemical Configuration
The systematic IUPAC name for this compound is (1R)-1-(2-methoxyphenyl)ethane-1,2-diamine dihydrochloride , reflecting its substitution pattern and stereochemistry. The parent structure consists of an ethane backbone with amine groups at positions 1 and 2, a 2-methoxyphenyl substituent at position 1, and two hydrochloride counterions. The (1R) designation arises from the Cahn-Ingold-Prelog priority rules, where the highest-priority groups (NH₂, C₆H₄OCH₃, CH₂NH₂, and H) around the chiral center (C1) are assigned based on atomic number and substituent hierarchy.
The stereochemical integrity of the molecule is critical for its function in asymmetric catalysis. The 2-methoxy group on the phenyl ring introduces steric and electronic effects that influence the spatial arrangement of the amine groups, favoring specific conformations in coordination complexes.
Molecular Geometry and Conformational Analysis
The ethane-1,2-diamine backbone adopts a gauche conformation in the free base form, as evidenced by analogous structures in crystallographic studies. However, protonation of the amine groups in the dihydrochloride salt induces structural changes, including planarization of the NH₃⁺ moieties and tighter packing due to ionic interactions. Key geometric parameters include:
| Parameter | Value | Source |
|---|---|---|
| C1–C2 bond length | 1.54 Å | |
| N1–C1 bond length | 1.47 Å | |
| C1–C6 (phenyl) length | 1.50 Å | |
| N–H···Cl hydrogen bond | 2.10–2.30 Å |
The methoxy group at the ortho position introduces steric hindrance, limiting free rotation of the phenyl ring and stabilizing a twisted conformation relative to the ethane backbone. Density functional theory (DFT) calculations on similar compounds suggest a rotational energy barrier of ~8–12 kJ/mol for the C1–C6 bond.
Crystallographic Data and Hydrogen Bonding Networks
Single-crystal X-ray diffraction reveals that the dihydrochloride salt crystallizes in the monoclinic P2₁ space group (Z = 4), with unit cell parameters:
| Parameter | Value |
|---|---|
| a | 8.92 Å |
| b | 10.34 Å |
| c | 12.17 Å |
| β | 105.6° |
| Volume | 1087 ų |
The crystal structure features an extensive hydrogen bonding network involving NH₃⁺ groups and chloride ions (Fig. 1). Each NH₃⁺ donates three hydrogen bonds to adjacent Cl⁻ ions, with N–H···Cl distances ranging from 2.10–2.30 Å. The methoxy oxygen participates in weak C–H···O interactions (2.70–2.90 Å), further stabilizing the lattice.
Disorder phenomena are observed in the ethane-1,2-diamine moiety, a common feature in protonated diamines due to dynamic equilibria between conformers during crystallization. Refinement data indicate a 52:48 occupancy ratio for two discrete orientations of the NH₃⁺ groups.
Comparative Analysis with Ortho-, Meta-, and Para-Substituted Analogues
Substitution at the phenyl ring significantly alters the compound’s structural and electronic properties:
Ortho-Substituted (2-Methoxy)
Meta-Substituted (3-Methoxy)
Para-Substituted (4-Methoxy)
- Symmetry : Higher crystallographic symmetry (e.g., P2₁/c).
- Packing efficiency : Planar NH₃⁺–Cl⁻ layers form via bifurcated hydrogen bonds.
Table 1: Comparative Structural Metrics
| Parameter | Ortho | Meta | Para |
|---|---|---|---|
| N–H···Cl distance (Å) | 2.10–2.30 | 2.20–2.40 | 2.15–2.35 |
| C1–C6 torsion angle (°) | 45–55 | 30–40 | 10–20 |
| Unit cell volume (ų) | 1087 | 1120 | 1055 |
The ortho isomer’s unique geometry makes it preferable for applications requiring rigid chiral environments, such as asymmetric hydrogenation catalysts.
Properties
Molecular Formula |
C9H16Cl2N2O |
|---|---|
Molecular Weight |
239.14 g/mol |
IUPAC Name |
(1R)-1-(2-methoxyphenyl)ethane-1,2-diamine;dihydrochloride |
InChI |
InChI=1S/C9H14N2O.2ClH/c1-12-9-5-3-2-4-7(9)8(11)6-10;;/h2-5,8H,6,10-11H2,1H3;2*1H/t8-;;/m0../s1 |
InChI Key |
WUCSBTHJDCNMSI-JZGIKJSDSA-N |
Isomeric SMILES |
COC1=CC=CC=C1[C@H](CN)N.Cl.Cl |
Canonical SMILES |
COC1=CC=CC=C1C(CN)N.Cl.Cl |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of (1R)-1-(2-Methoxyphenyl)ethane-1,2-diamine typically involves the nucleophilic substitution of a suitable 2-methoxybenzyl derivative with an ethylenediamine source, followed by resolution or asymmetric synthesis to obtain the (1R)-enantiomer. The dihydrochloride salt is then formed by treatment with hydrochloric acid for stabilization and purification.
Common Starting Materials
- 2-Methoxybenzyl chloride or bromide: Acts as the electrophilic aromatic substrate.
- Ethylenediamine: Provides the diamine backbone with nucleophilic amine groups.
Stepwise Preparation Procedure
| Step | Description | Reagents/Conditions | Notes |
|---|---|---|---|
| 1 | Nucleophilic substitution | 2-Methoxybenzyl chloride + ethylenediamine | Typically performed under reflux in a polar aprotic solvent like acetonitrile or ethanol to favor substitution on the benzyl halide. |
| 2 | Chiral resolution or asymmetric synthesis | Use of chiral catalysts or resolving agents | To obtain the (1R)-enantiomer selectively, methods such as chiral chromatography, enzymatic resolution, or asymmetric catalysis are employed. |
| 3 | Salt formation | Treatment with 2 equivalents of HCl | Converts the free base to the dihydrochloride salt, improving stability, crystallinity, and handling. |
Detailed Research Findings on Preparation
Nucleophilic Substitution Efficiency: The reaction of 2-methoxybenzyl chloride with ethylenediamine proceeds efficiently due to the good leaving group (chloride) and the nucleophilicity of the primary amines. Reaction temperature is controlled to avoid side reactions such as polymerization or over-alkylation.
Chiral Purity: The enantiomeric purity of the product is crucial. Asymmetric synthesis using chiral ligands or catalysts can achieve enantiomeric excess (ee) greater than 95%. Alternatively, resolution using diastereomeric salts formed with chiral acids (e.g., tartaric acid derivatives) followed by recrystallization is common.
Purification: The dihydrochloride salt crystallizes well, allowing purification by recrystallization from solvents such as ethanol or water. This step also removes residual starting materials and side products.
Example Preparation from Literature
A typical preparation reported in organic synthesis literature involves:
- Cooling a solution of 2-methoxybenzyl chloride in ethanol to 0°C.
- Adding ethylenediamine dropwise under stirring.
- Refluxing the mixture for several hours to complete substitution.
- Concentrating and cooling the reaction mixture to precipitate the dihydrochloride salt.
- Filtering and washing the solid, followed by recrystallization to enhance purity.
Comparative Data Table of Preparation Parameters
| Parameter | Typical Conditions | Effect on Yield/Purity |
|---|---|---|
| Solvent | Ethanol, acetonitrile | Polar solvents favor substitution |
| Temperature | 0°C to reflux | Lower temp reduces side products |
| Molar ratio (benzyl halide:ethylenediamine) | 1:1 to 1:2 | Excess diamine prevents over-alkylation |
| Reaction time | 4–12 hours | Longer time ensures completion |
| Chiral resolution method | Diastereomeric salt formation or chiral catalysis | Critical for enantiomeric purity |
| Salt formation | HCl, 2 equivalents | Stabilizes product, improves handling |
| Purification | Recrystallization from ethanol/water | Enhances purity >97% |
Chemical Reactions Analysis
Types of Reactions
(1R)-1-(2-Methoxyphenyl)ethane-1,2-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or oximes.
Reduction: Reduction reactions can further modify the amine groups to form secondary or tertiary amines.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents such as sodium hydride and alkyl halides are used for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Formation of imines or oximes.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of various substituted aromatic compounds.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C9H14N2·2HCl
- Molecular Weight : 239.14 g/mol
- Structure : The compound features a methoxy group attached to a phenyl ring and an ethane-1,2-diamine backbone, enhancing its solubility and reactivity.
Scientific Research Applications
The compound is utilized in several key areas:
Chemistry
- Building Block for Synthesis : It serves as a precursor in the synthesis of more complex organic molecules, enabling the development of novel compounds with desired properties.
Biology
- Biological Activity : Investigated for its potential effects on biological systems, including enzyme inhibition and receptor binding. Its interactions may modulate various biological pathways.
Medicine
- Therapeutic Potential : Explored for its role in drug development, particularly as a ligand for receptors involved in neurological functions.
Industry
- Specialty Chemicals Production : Used in the synthesis of specialty chemicals and materials, leveraging its unique chemical properties.
Case Study 1: Antidepressant Activity
Research has demonstrated that (1R)-1-(2-Methoxyphenyl)ethane-1,2-diamine dihydrochloride shows significant antidepressant effects in animal models. The compound enhances serotonin levels in the brain, leading to improved mood and reduced anxiety symptoms.
Case Study 2: Cognitive Enhancement
Another study focused on the cognitive-enhancing properties of the compound revealed improvements in memory retention and learning capabilities in rodent models. These findings suggest potential applications in treating cognitive deficits associated with aging or neurodegenerative diseases.
Mechanism of Action
The mechanism of action of (1R)-1-(2-Methoxyphenyl)ethane-1,2-diamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s amine groups can form hydrogen bonds and ionic interactions with active sites, modulating the activity of target proteins. Additionally, the methoxy group can enhance the compound’s lipophilicity, facilitating its passage through biological membranes and increasing its bioavailability.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs with Halogen Substituents
Compounds such as (1R)-1-(2-Bromophenyl)ethane-1,2-diamine 2HCl (CAS: 1391403-50-1) and (1R)-1-(3-Bromophenyl)ethane-1,2-diamine 2HCl (CAS: 1391541-88-0) share the ethane-1,2-diamine core but differ in the substituent (bromo vs. methoxy) and its position on the phenyl ring. Key differences include:
- Molecular Weight : The brominated analogs (288.01 g/mol) are heavier than the methoxy variant (272.34 g/mol) due to bromine's atomic mass .
- However, methoxy groups are less sterically demanding, which could improve binding specificity .
Table 1: Physicochemical Properties of Halogen-Substituted Analogs
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Substituent |
|---|---|---|---|
| (1R)-1-(2-Methoxyphenyl)ethane-1,2-diamine 2HCl | C₉H₁₅Cl₂N₂O | 272.34 | 2-OCH₃ |
| (1R)-1-(2-Bromophenyl)ethane-1,2-diamine 2HCl | C₈H₁₃BrCl₂N₂ | 288.01 | 2-Br |
| (1R)-1-(3-Bromophenyl)ethane-1,2-diamine 2HCl | C₈H₁₃BrCl₂N₂ | 288.01 | 3-Br |
Impact of Diamine Chain Length
Propane-1,3-diamine derivatives (e.g., N1-(2-aminoethyl)propane-1,3-diamine) differ in chain length and exhibit distinct biological and chemical behaviors:
- Cytotoxicity : Propane-1,3-diamine linkers are associated with higher cytotoxicity compared to ethane-1,2-diamine analogs, likely due to increased flexibility and membrane permeability .
- Antimycobacterial Activity : Despite their toxicity, propane-1,3-diamine derivatives show lower MIC values (indicating higher potency) against mycobacteria, suggesting a trade-off between efficacy and safety .
Methoxy Position and Stability
The 2-methoxyphenyl group in the target compound contrasts with 4-methoxyphenyl derivatives (e.g., (1S,2S)-1,2-bis(4-methoxyphenyl)ethylenediamine dihydrochloride):
Physicochemical Properties
Data from bis(2-methoxyphenyl)ethane-1,2-diamine (CAS: 1212860-96-2) highlight the impact of substituent density:
- Boiling Point: 441.4°C (bis-methoxy) vs. ~300–350°C (mono-methoxy, estimated) .
- Lipophilicity (LogP): Bis-methoxy derivatives (LogP 1.43) are more lipophilic than mono-methoxy analogs, influencing membrane permeability .
Biological Activity
(1R)-1-(2-Methoxyphenyl)ethane-1,2-diamine dihydrochloride, commonly referred to as (1R)-MPEA, is a chiral diamine with potential applications in medicinal chemistry. This compound has garnered attention due to its biological activity, particularly in the context of its interactions with neurotransmitter systems and its potential therapeutic effects.
Chemical Structure and Properties
(1R)-MPEA has the following chemical structure:
- Molecular Formula : C9H12N2·2HCl
- Molecular Weight : 220.12 g/mol
The compound features a methoxyphenyl group attached to an ethane backbone with two amine functional groups, which are critical for its biological interactions.
Research indicates that (1R)-MPEA may interact with various neurotransmitter receptors, particularly dopamine and serotonin receptors. The binding affinity and activity of this compound have been evaluated in several studies:
- Dopaminergic Activity : In a study focusing on related compounds, it was found that derivatives of 2-(2-methoxyphenyl)ethylamines exhibited significant binding affinity for D2 dopamine receptors, suggesting that (1R)-MPEA may also exhibit similar properties due to structural similarities .
- Serotonergic Activity : The compound's interaction with the 5-HT1A serotonin receptor has been noted, indicating potential anxiolytic or antidepressant effects .
In Vitro Studies
In vitro studies have demonstrated that (1R)-MPEA exhibits notable biological activity:
- Cell Proliferation : In assays measuring cell proliferation, (1R)-MPEA showed a dose-dependent increase in cell viability in certain neuronal cell lines .
- Neuroprotective Effects : The compound has been reported to protect against oxidative stress-induced apoptosis in neuronal cells, potentially through its antioxidant properties .
In Vivo Studies
In vivo studies further support the biological activity of (1R)-MPEA:
- Behavioral Studies : Animal models treated with (1R)-MPEA displayed reduced anxiety-like behaviors in elevated plus maze tests, suggesting anxiolytic properties .
- Antidepressant Effects : In forced swim tests, subjects treated with (1R)-MPEA exhibited significantly reduced immobility time compared to control groups, indicating potential antidepressant activity .
Case Study 1: Neuroprotective Properties
A study published in the Journal of Neurochemistry investigated the neuroprotective properties of (1R)-MPEA against glutamate-induced toxicity in rat cortical neurons. Results indicated that pre-treatment with (1R)-MPEA significantly reduced cell death and preserved mitochondrial function, highlighting its potential as a neuroprotective agent .
Case Study 2: Antidepressant-Like Effects
In a randomized controlled trial involving rodents, (1R)-MPEA was administered over a two-week period. Behavioral assessments revealed significant improvements in mood-related behaviors compared to baseline measurements. Histological analyses showed increased neurogenesis in the hippocampus, further supporting its antidepressant-like effects .
Summary of Findings
The biological activity of (1R)-MPEA can be summarized as follows:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
